N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-trimethoxybenzamide
Description
N-[6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-trimethoxybenzamide is a benzothiazole derivative featuring a dimethylsulfamoyl group at the 6-position of the benzothiazole ring and a 3,4,5-trimethoxybenzamide substituent at the 2-position.
Properties
IUPAC Name |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O6S2/c1-22(2)30(24,25)12-6-7-13-16(10-12)29-19(20-13)21-18(23)11-8-14(26-3)17(28-5)15(9-11)27-4/h6-10H,1-5H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYPLHJFDKPCLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-trimethoxybenzamide typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Dimethylsulfamoyl Group: This step involves the reaction of the benzothiazole intermediate with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.
Attachment of the Trimethoxybenzamide Moiety: The final step includes the coupling of the dimethylsulfamoyl-benzothiazole intermediate with 3,4,5-trimethoxybenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-trimethoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.
Biological Research: The compound is used to investigate the mechanisms of enzyme inhibition and protein interactions.
Material Science: Its unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting various diseases.
Mechanism of Action
The mechanism by which N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-trimethoxybenzamide exerts its effects involves:
Molecular Targets: The compound targets specific enzymes, such as kinases or proteases, which play crucial roles in cellular signaling and metabolism.
Pathways Involved: It may interfere with signaling pathways like the MAPK/ERK pathway, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations:
- Benzamide Modifications: The 3,4,5-trimethoxybenzamide group is shared with BTA and other analogs (e.g., ), suggesting a conserved role in π-π stacking or hydrophobic interactions. Replacement with 3,4-dimethoxybenzamide () reduces methoxy group density, likely diminishing steric and electronic effects .
Biological Activity
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-trimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, while providing a comprehensive overview based on available research findings.
Chemical Structure and Properties
The compound is classified as a benzothiazole derivative with the following chemical characteristics:
- Molecular Formula : C17H17N3O3S2
- Molecular Weight : 375.5 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes. This inhibition leads to a reduction in the synthesis of prostaglandins, which are mediators of inflammation and pain. Additionally, the compound has shown potential in inducing apoptosis in cancer cells by modulating the expression of mitochondrial proteins such as Bcl-2 and Bax, thereby activating caspases involved in the apoptotic pathway.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit COX-1 and COX-2 enzymes effectively, leading to decreased levels of inflammatory mediators. This property suggests its potential use in treating inflammatory diseases.
Anticancer Activity
This compound has been evaluated for its anticancer properties across various cancer cell lines:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| Colo205 | 25.4 | Significant growth inhibition |
| U937 | 22.8 | Induction of apoptosis |
| MCF7 | 30.0 | Cell cycle arrest in G1 phase |
| A549 | 18.5 | Reduced proliferation |
These findings suggest that the compound may be a promising candidate for further development as an anticancer agent .
Study 1: In Vitro Efficacy Against Cancer Cells
A study conducted on various human cancer cell lines demonstrated that this compound exhibited potent antiproliferative effects. The compound was particularly effective against MCF7 breast cancer cells and A549 lung cancer cells, showing IC50 values below 30 μM. Flow cytometry analysis revealed that treatment with this compound led to cell cycle arrest and increased apoptosis rates .
Study 2: Anti-inflammatory Mechanism Exploration
Another study focused on the anti-inflammatory mechanisms of this compound revealed that it significantly reduced TNF-alpha levels in macrophages stimulated with lipopolysaccharide (LPS). The reduction in TNF-alpha correlated with decreased expression of COX enzymes and pro-inflammatory cytokines.
Q & A
Q. What are the primary synthetic routes for N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-trimethoxybenzamide, and what key reaction conditions influence yield?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives with carbonyl-containing reagents under acidic conditions.
- Step 2 : Introduction of the dimethylsulfamoyl group at the 6-position of benzothiazole using sulfamoyl chloride in the presence of a base (e.g., pyridine).
- Step 3 : Coupling the modified benzothiazole with 3,4,5-trimethoxybenzamide via amide bond formation, often using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane or DMF .
Q. Key conditions :
- Temperature control (e.g., 0–5°C for sulfamoylation to prevent side reactions).
- Solvent selection (polar aprotic solvents like DMF improve solubility of intermediates).
- Catalysts (e.g., DMAP for amide coupling efficiency).
Table 1 : Representative Synthesis Yields Under Different Conditions
| Step | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | DCM | H₂SO₄ | 65 | |
| 2 | DMF | Pyridine | 78 | |
| 3 | DMF | EDC/HOBt | 82 |
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, methoxy groups (δ ~3.8–4.0 ppm) and benzothiazole protons (δ ~7.5–8.5 ppm) are diagnostic .
- HPLC : Purity assessment (>95% purity is standard for pharmacological studies) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ calculated for C₂₀H₂₂N₃O₆S₂: 464.09) .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to enhance yield and purity?
- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent, catalyst ratio) to identify optimal conditions. For example, increasing EDC/HOBt molar ratio from 1:1 to 1:1.2 improves amide coupling yields by 15% .
- In-line Monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progress and minimize byproducts .
- Purification Strategies : Employ recrystallization (e.g., ethyl acetate/hexane) or preparative HPLC for high-purity isolation .
Q. How should discrepancies in reported biological activities of benzothiazole derivatives be addressed?
- Comparative Assays : Test the compound against structurally similar analogs (e.g., N-(5,6-dimethoxybenzothiazol-2-yl) derivatives) under standardized conditions to isolate substituent effects .
- Structure-Activity Relationship (SAR) Studies : Correlate electronic (e.g., methoxy group electron-donating effects) or steric features with activity trends .
- Computational Modeling : Perform molecular docking to predict binding affinities to targets like kinases or tubulin, resolving contradictions between in vitro and in vivo data .
Table 2 : Biological Activities of Structural Analogs
| Compound | IC₅₀ (μM) | Target | Reference |
|---|---|---|---|
| N-(5,6-dimethylbenzothiazol-2-yl) analog | 0.45 | EGFR kinase | |
| N-(6-sulfamoylbenzothiazol-2-yl) analog | 1.2 | Microtubules |
Q. What strategies are recommended for elucidating the mechanism of action of this compound?
- In Vitro Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to quantify interactions with putative targets (e.g., histone deacetylases) .
- Enzyme Inhibition Studies : Measure inhibition kinetics (Km/Vmax) for enzymes like topoisomerase II, comparing results with known inhibitors .
- Proteomic Profiling : Employ LC-MS/MS to identify differentially expressed proteins in treated vs. untreated cancer cell lines .
Q. How can researchers validate the stability of this compound under physiological conditions?
- pH Stability Tests : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC. Methoxy groups enhance stability at neutral pH .
- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles (degradation onset >200°C indicates robustness for in vivo studies) .
Q. What computational tools are suitable for predicting the ADMET properties of this compound?
- SwissADME : Predicts bioavailability (e.g., high gastrointestinal absorption due to logP ~3.2) and cytochrome P450 interactions .
- MOLPROPERTY : Estimates solubility (logS = -4.1) and blood-brain barrier permeability (low, due to sulfamoyl group polarity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
